molecular formula C12H14N2O2 B8676886 Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate

Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B8676886
M. Wt: 218.25 g/mol
InChI Key: WRPHTSFGKUGZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl imidazo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)9-4-5-10-6-13-8-14(10)7-9/h4-8H,1-3H3

InChI Key

WRPHTSFGKUGZBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2C=NC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.37 ml (14.06 mmol) of N,N-dimethylformamide di(tert-butyl)acetal are added to 570 mg (3.52 mmol) of imidazo[1,5-a]pyridine-6-carboxylic acid [described in Bioorg. Med. Chem. Lett., (2002), 12(3), 465-470] in a mixture of 5 ml of dimethylformamide and 5 ml of toluene and the mixture is heated at 90° C. for 6 hours. 3.37 ml (14.06 mmol) of N,N-dimethylformamide di(tert-butyl)acetal are again added to the reaction medium and the mixture is heated at 90° C. for a further 4 hours. The reaction medium is poured onto water and extracted with ethyl acetate. The organic phase is separated by settling, washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate and concentrated under reduced pressure. The product is purified by filtration through a bed of silica, elution being carried out with a mixture of dichloromethane and methanol (98/2). After evaporation, 580 mg of a beige powder are obtained. Melting point: 77° C.; 1H NMR (d6-DMSO): 1.59 (9H, s), 7.71 (1H, d), 7.36 (1H, s), 7.58 (1H, d), 8.56 (1H, s), 9.03 (1H, s).
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step Two

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